molecular formula C20H24N2O4 B11694204 N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide

N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide

Cat. No.: B11694204
M. Wt: 356.4 g/mol
InChI Key: FPSWPGBIIROWNU-UHFFFAOYSA-N
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Description

N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide is a chemical compound with the molecular formula C19H22N2O3 It is known for its unique structure, which includes both methylphenoxy and propylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide typically involves the reaction of 2-(2-methylphenoxy)acetic acid with 2-(4-propylphenoxy)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • N’-(2-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
  • N’-(4-methylcyclohexylidene)-2-(2-methylphenoxy)acetohydrazide
  • N’-(4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide

Comparison: N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide is unique due to its specific combination of methylphenoxy and propylphenoxy groups This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide

InChI

InChI=1S/C20H24N2O4/c1-3-6-16-9-11-17(12-10-16)25-13-19(23)21-22-20(24)14-26-18-8-5-4-7-15(18)2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

FPSWPGBIIROWNU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2C

Origin of Product

United States

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